[2-(1H-tetrazol-5-yl)phenoxy]acetic acid
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Overview
Description
[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: is a chemical compound with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol . It is characterized by the presence of a tetrazole ring attached to a phenoxyacetic acid moiety. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various enzymes and receptors . For instance, some tetrazole derivatives have shown interaction with the CSNK2A1 receptor .
Mode of Action
Tetrazoles in general are known to interact with their targets through non-covalent interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that tetrazoles may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
[2-(1H-tetrazol-5-yl)phenoxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The tetrazole ring in its structure allows it to form stable complexes with metals and participate in electron transfer reactions . This compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes. Additionally, it exhibits both acidic and basic properties, which can affect its interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses . For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression patterns and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s role in metabolism is complex and can influence multiple biochemical pathways simultaneously .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and interactions with other biomolecules, thereby affecting its overall function within the cell .
Preparation Methods
The synthesis of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a , which involves the reaction of azides with alkynes in the presence of a copper catalyst.
Attachment to Phenoxyacetic Acid: The synthesized tetrazole is then reacted with phenoxyacetic acid under suitable conditions to form the final product.
Chemical Reactions Analysis
[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phenoxy group can be substituted with other functional groups.
Scientific Research Applications
[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: has several scientific research applications, including:
Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Medicine: Although not used directly in medicinal applications, it serves as a precursor for the synthesis of potential pharmaceutical agents.
Comparison with Similar Compounds
[2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring but is attached to a benzoic acid moiety instead of phenoxyacetic acid.
5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid: This compound has a similar structure but includes an isophthalic acid moiety, leading to different chemical and physical properties.
The uniqueness of This compound lies in its specific combination of the tetrazole ring and phenoxyacetic acid, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLGGCCGYZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415477 |
Source
|
Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893770-65-5 |
Source
|
Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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